Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate
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Overview
Description
Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate typically involves multiple steps, including the formation of the indole ring, halogenation, and glycosylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production.
Chemical Reactions Analysis
Types of Reactions
Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogen atoms in the indole ring can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and halogen atoms play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate
- Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate dihydrate
Uniqueness
The trihydrate form of this compound is unique due to its specific hydration state, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C14H18BrClNNaO10 |
---|---|
Molecular Weight |
498.64 g/mol |
IUPAC Name |
sodium;6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;trihydrate |
InChI |
InChI=1S/C14H13BrClNO7.Na.3H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;;;;/h1-3,9-12,14,17-20H,(H,21,22);;3*1H2/q;+1;;;/p-1 |
InChI Key |
KSEGXDRRKCCCGG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+] |
Origin of Product |
United States |
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